2-chloro-N-(4-chlorobenzyl)benzamide
Description
2-Chloro-N-(4-chlorobenzyl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a 4-chlorobenzylamine moiety.
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) |
InChI Key |
NYMXRCCHQVWRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The general reaction scheme is as follows:
2-chlorobenzoyl chloride+4-chlorobenzylamine→2-chloro-N-(4-chlorobenzyl)benzamide
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity:
Research indicates that 2-chloro-N-(4-chlorobenzyl)benzamide exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often interact with bacterial enzymes, inhibiting their activity and leading to cell death. The specific mechanisms of action are still being elucidated, but the compound's reactivity suggests potential effectiveness against various pathogens.
2. Anticancer Potential:
The compound has been studied for its anticancer properties. Its structural similarity to other known anticancer agents positions it as a candidate for further research. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding, which are critical in cancer progression .
3. Drug Development:
As a building block in drug development, 2-chloro-N-(4-chlorobenzyl)benzamide serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects .
Agricultural Applications
1. Herbicide Development:
The compound has been explored for its potential use as a herbicide. Its chlorinated structure contributes to its effectiveness in controlling weed growth while minimizing impact on crops. Research has shown that derivatives of chlorobenzamides can be effective against various weed species, making them valuable in agricultural practices .
2. Chemical Intermediates:
In addition to herbicides, 2-chloro-N-(4-chlorobenzyl)benzamide is utilized as an intermediate in the synthesis of other agrochemicals and materials such as adhesives and foams. Its versatility in chemical reactions allows for the development of new products with desirable properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated the efficacy of 2-chloro-N-(4-chlorobenzyl)benzamide against various bacterial strains. The compound showed significant inhibition rates, comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of the compound against several cancer cell lines, including breast and colon cancer cells. Results indicated that it inhibited cell growth effectively at micromolar concentrations, warranting further investigation into its mechanisms of action and potential clinical applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, and detailed mechanisms are not fully elucidated .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations:
- Pyrimidine-Modified Derivatives (Compounds 14–19, ) : Substitution with pyrimidinyl carbamoyl groups enhances thermal stability (higher melting points, e.g., 166–167°C for Compound 16) and insecticidal efficacy. The 4-chloro-6-methoxypyrimidinyl variant (Compound 16) exhibits a higher melting point than its methyl-substituted counterpart (Compound 15), suggesting stronger intermolecular interactions.
Biological Activity
2-Chloro-N-(4-chlorobenzyl)benzamide is an organic compound notable for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed exploration of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a chlorine atom at the second carbon and a chlorobenzyl group attached to the nitrogen atom. Its molecular formula is . The presence of two chlorine atoms contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that 2-chloro-N-(4-chlorobenzyl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, attributed to its ability to inhibit enzyme activity critical for bacterial growth. The specific mechanisms often involve binding to bacterial enzymes, leading to their inhibition and subsequent cell death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .
In Vitro Studies
A systematic evaluation revealed that 2-chloro-N-(4-chlorobenzyl)benzamide has an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines. For example, studies indicated IC50 values around 30 μM for breast cancer cell lines, suggesting moderate potency compared to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-(4-chlorobenzyl)benzamide can be influenced by structural modifications. A comparative analysis with similar compounds revealed that variations in substituents on the benzamide ring can significantly alter potency and selectivity against different biological targets. For instance, derivatives with additional halogen substitutions often displayed enhanced lipophilicity and improved cellular uptake .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)benzamide | Contains a fluorine atom instead of chlorine | Enhanced lipophilicity |
| N-(4-bromophenyl)-2-chloro-benzamide | Contains a bromine atom | Different reactivity profile |
| N-(4-methylphenyl)-2-chloro-benzamide | Contains a methyl group | Distinct biological activities |
The structural uniqueness of 2-chloro-N-(4-chlorobenzyl)benzamide lies in its combination of chlorinated substituents, which enhances its potential as both an antimicrobial and anticancer agent compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(4-chlorobenzyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of halogenated benzamides often involves coupling reactions between acyl chlorides and amines. For example, in analogous compounds, sulfonyl chlorides (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) are synthesized using reagents like thionyl chloride or oxalyl dichloride with catalysts such as N-methylacetamide or DMF in solvents like dichloromethane (DCM). Reaction conditions (temperature, time, solvent) significantly impact selectivity and yield. For instance:
Q. What spectroscopic techniques are critical for structural confirmation of 2-chloro-N-(4-chlorobenzyl)benzamide?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, benzyl CH at δ 4.5–5.0 ppm).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C-Cl bonds ~1.74 Å, amide C=O ~1.22 Å) and validates stereochemistry. Software like SHELXL refines data using least-squares methods .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 325.0234 for CHClNO).
Advanced Research Questions
Q. How can contradictions in reaction outcomes during synthesis be systematically resolved?
Methodological Answer: Contradictions arise from variable reagent purity, solvent effects, or competing pathways. For example, in sulfonamide synthesis:
- Solvent Polarity : Polar aprotic solvents (DMF) accelerate nucleophilic substitution but may promote side reactions.
- Catalyst Optimization : N-methylacetamide vs. DMF alters reaction kinetics (e.g., DMF increases electrophilicity of acyl intermediates).
- Statistical Design : Use a Design of Experiments (DoE) approach to test variables (temperature, stoichiometry) and identify optimal conditions via ANOVA .
Q. What strategies are effective for determining the biological targets of 2-chloro-N-(4-chlorobenzyl)benzamide?
Methodological Answer:
- In Silico Docking : Use tools like AutoDock Vina to screen against protein databases (e.g., bacterial PPTase enzymes implicated in proliferation ).
- Cellular Assays : Radioligand binding assays (e.g., H-spiperone displacement for dopamine receptor interactions) or gene expression profiling (qPCR for pathway-specific markers).
- Metabolic Profiling : Track C-labeled compound disposition in vitro (e.g., CYP2C9/3A4-mediated oxidation) to identify active metabolites .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of benzamide derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify halogen positions (e.g., 4-chloro vs. 3-chloro) and measure effects on potency. For example, 4-fluorobenzyl groups enhance gastrokinetic activity in rats by 2-fold .
- Pharmacophore Modeling : Identify critical moieties (e.g., amide bond, chlorobenzyl group) using QSAR tools like CoMFA.
- In Vivo Validation : Compare gastric emptying rates (phenol red assays) and receptor selectivity (D vs. 5-HT binding) to refine SAR .
Q. What crystallographic software and protocols are recommended for refining benzamide structures?
Methodological Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key steps:
- Validation : Check R-factors (R < 0.05) and residual electron density (< 0.5 eÅ) using PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
